7-氨基-4-(甲氧基甲基)-2H-色烯-2-酮

描述

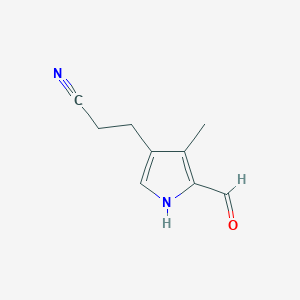

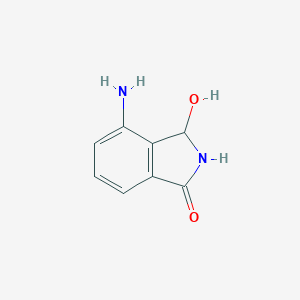

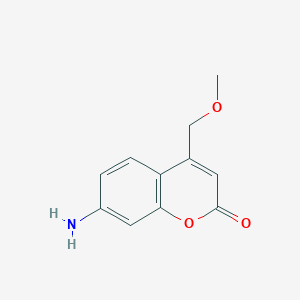

7-Amino-4-(methoxymethyl)-2H-chromen-2-one is a useful research compound. Its molecular formula is C11H11NO3 and its molecular weight is 205.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality 7-Amino-4-(methoxymethyl)-2H-chromen-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Amino-4-(methoxymethyl)-2H-chromen-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

荧光标记试剂

7-氨基-4-(甲氧基甲基)-2H-色烯-2-酮: 通常用作荧光标记试剂。它在酶的痕量测定中特别有用,因为它在激发后能够发射荧光。 这种特性使其成为生物化学和分子生物学中可视化和跟踪生物分子的宝贵工具 .

抗菌剂

研究表明该化合物可能作为一种有效的抗菌剂对抗结核分枝杆菌的多药耐药菌株。 它会影响细胞形态,这可能导致开发针对结核病的新治疗策略 .

荧光传感器中的电子给体

该化合物中存在的氨基可以作为电子给体,这对荧光传感器的设计很有益。 例如,它可用于检测水性介质中的汞离子,展示了其在环境监测和安全方面的潜力 .

光子学和光学材料

由于其光子和光学特性,7-氨基-4-(甲氧基甲基)-2H-色烯-2-酮 可用于开发用于光子和光学应用的新材料。 这包括创建能够在广泛波长范围内发射激光的激光染料 .

酶底物生色团

作为酶底物的生色团,它用于测定酶活性的分析。 它在生理 pH 值附近具有稳定的荧光光谱,使其成为酶联分析的标准选择,有助于我们理解酶动力学和机制 .

蛋白质组学研究工具

在蛋白质组学中,该化合物可用作基于 AMC 的酶底物(包括 caspase 底物)的标准品。 该应用对于研究蛋白质功能和相互作用以及识别潜在的药物靶标至关重要 .

作用机制

Target of Action

Similar compounds such as 7-amino-4-methylcoumarin have been used as fluorescent labeling reagents for trace determination of enzymes .

Mode of Action

It’s structurally similar compound, 7-amino-4-methylcoumarin, is known to interact with its targets through hydrogen bonding .

Biochemical Pathways

It’s structurally similar compound, 7-amino-4-methylcoumarin, has been used as a fluorescent probe in various biochemical assays .

Result of Action

tuberculosis as it impacts the cell morphology .

Action Environment

It’s structurally similar compound, 7-amino-4-methylcoumarin, is known to be stable at a storage temperature of 2-8°c .

生化分析

Biochemical Properties

7-Amino-4-(methoxymethyl)-2H-chromen-2-one, like other coumarins, interacts with various enzymes, proteins, and other biomolecules. It is used as a fluorescent labeling reagent for trace determination of enzymes . The nature of these interactions is largely dependent on the specific biochemical context and the other molecules involved.

Cellular Effects

The effects of 7-Amino-4-(methoxymethyl)-2H-chromen-2-one on cells are diverse and complex. It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been used as an antibacterial agent against MDR isolates of M. tuberculosis, impacting the cell morphology .

Molecular Mechanism

At the molecular level, 7-Amino-4-(methoxymethyl)-2H-chromen-2-one exerts its effects through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It may also be used as an electron donor (amino groups) to transfer charge in a fluorescent sensor for the detection of mercury ions in aqueous media .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-Amino-4-(methoxymethyl)-2H-chromen-2-one can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Metabolic Pathways

7-Amino-4-(methoxymethyl)-2H-chromen-2-one is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

属性

IUPAC Name |

7-amino-4-(methoxymethyl)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-14-6-7-4-11(13)15-10-5-8(12)2-3-9(7)10/h2-5H,6,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZZLLHOMMCKWIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC(=O)OC2=C1C=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10334025 | |

| Record name | 7-Amino-4-(methoxymethyl)-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10334025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175205-10-4 | |

| Record name | 7-Amino-4-(methoxymethyl)-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10334025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Bromo-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B62217.png)